Cinnamamide, N-methyl-3,4,5-trimethoxy-
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Overview
Description
(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is an organic compound that belongs to the class of cinnamamide derivatives This compound is characterized by the presence of a propenamide group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide typically involves the reaction of 3,4,5-trimethoxycinnamic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Piperlongumine: Known for its anticancer properties and ability to induce oxidative stress in cancer cells.
3,4,5-Trimethoxycinnamic acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
(2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of the N-methyl group and the trimethoxyphenyl ring. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
73790-90-6 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(E)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+ |
InChI Key |
IWUMZEUJTOEUIF-AATRIKPKSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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